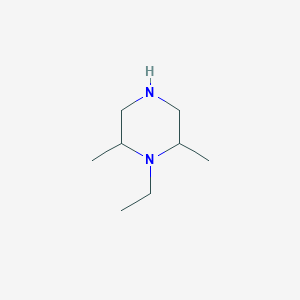

1-Ethyl-2,6-dimethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-2,6-dimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound, with the molecular formula C8H18N2, is notable for its structural modifications, which include ethyl and dimethyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2,6-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

For industrial-scale production, a one-step synthesis under gas-solid phase catalysis in a stationary bed is often employed. This method uses 1,2-propylene diamine as a starting material and a metal-supported catalyst, such as copper or nickel, to achieve high yields . The process is advantageous due to its simplicity, low cost, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,6-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where halogenated compounds can replace hydrogen atoms on the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

1-Ethyl-2,6-dimethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,6-dimethylpiperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylpiperazine: Lacks the ethyl group, which can affect its chemical properties and applications.

1-Ethylpiperazine:

2,6-Diethylpiperazine: Contains two ethyl groups, which can further alter its properties.

Uniqueness

1-Ethyl-2,6-dimethylpiperazine is unique due to its specific combination of ethyl and dimethyl groups. This structural configuration can enhance its stability, reactivity, and potential biological activities compared to other piperazine derivatives .

Biological Activity

1-Ethyl-2,6-dimethylpiperazine is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure, featuring an ethyl group at the nitrogen atom and two methyl groups at the 2 and 6 positions. This configuration contributes to its unique reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.25 g/mol |

| Solubility | Soluble in water (as hydrochloride) |

| Chirality | Exists as chiral isomers (2S,6R) |

Biological Activities

This compound exhibits a range of biological activities that are relevant to drug development and therapeutic applications.

Antidepressant and Anxiolytic Effects

Research indicates that this compound has potential antidepressant and anxiolytic properties. It modulates neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that compounds with similar structures can influence mood regulation and anxiety levels in animal models .

Cytotoxicity and Antitumor Activity

Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of hederagenin combined with 2,6-dimethylpiperazine demonstrated enhanced antitumor activity in vitro, indicating a possible synergistic effect when paired with other compounds . The ability of these derivatives to induce apoptosis and arrest the cell cycle suggests that this compound could serve as a lead compound in developing new anticancer agents.

The precise mechanisms through which this compound exerts its biological effects involve several pathways:

- Neurotransmitter Modulation : The compound's interaction with serotonin and dopamine receptors mimics the action of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression.

- Antioxidant Activity : Studies suggest that it may possess antioxidant properties that protect cells from oxidative stress, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity Study : A study involving various derivatives of hederagenin linked to 2,6-dimethylpiperazine found that certain compounds exhibited significant cytotoxicity against HepG2 cancer cells, with IC50 values ranging from 6.42 to 7.99 μM. This suggests a promising avenue for developing new cancer therapies .

- Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety-related behaviors when administered at specific dosages, supporting its potential use as an anxiolytic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpiperazine | Methyl substitution at nitrogen | Anxiolytic properties |

| 4-Ethyl-1-piperazine | Ethyl group at position 4 | Neurotransmitter modulation |

| 2,5-Dimethylpiperazine | Methyl groups at positions 2 and 5 | Antidepressant effects |

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-ethyl-2,6-dimethylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3 |

InChI Key |

GKHLJUSYIJMTQH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(CNCC1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.